(4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, like 4-Halo-5-hydroxyfuran-2(5H)-ones, involves an efficient sequential halolactonization-hydroxylation reaction of 4-aryl-2,3-allenoic acids with halogens, yielding moderate to good yields. These reactions are notable for their efficiency and the ability to establish the structure of the products through X-ray single-crystal diffraction studies, as demonstrated in the synthesis of 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2(5H)-furanone (Ma, Wu, & Shi, 2004).
Molecular Structure Analysis
The molecular structure of compounds similar to "(4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one" is often confirmed through X-ray single-crystal diffraction, which reveals detailed insights into the stereochemistry and spatial arrangement of atoms within the molecule. This analytical method is pivotal for understanding the compound's reactivity and potential applications in synthetic chemistry.
Chemical Reactions and Properties
Furan derivatives participate in a variety of chemical reactions, leveraging the reactivity of their furan ring, hydroxyl, and hydroxymethyl groups. These reactions can include halolactonization, hydroxylation, and polymerization, leading to the formation of novel biobased polyesters and other significant compounds. The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters to produce novel biobased furan polyesters showcases the compound's versatility in chemical synthesis (Jiang et al., 2014).
Safety And Hazards
- Signal Word : Warning
- Hazard Statements : May cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).
- Precautionary Statements : Avoid inhalation, contact with eyes, and skin exposure. Handle with care.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Future Directions
Future research should focus on:
- Biological activity : Investigate potential pharmacological effects.
- Synthetic methods : Develop efficient and scalable synthetic routes.
- Chirality : Explore enantioselective synthesis and applications.
properties
IUPAC Name |
(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-2-4-3(7)1-5(8)9-4/h3-4,6-7H,1-2H2/t3-,4+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXDEYPPAGPYDP-IUYQGCFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC1=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308989 | |
Record name | 2-Deoxy-D-ribono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501308989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one | |
CAS RN |
34371-14-7 | |
Record name | 2-Deoxy-D-ribono-1,4-lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34371-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trihydroxypentanoic acid gamma-lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034371147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Deoxy-D-ribono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501308989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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